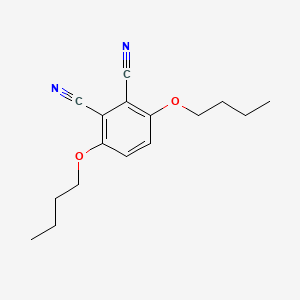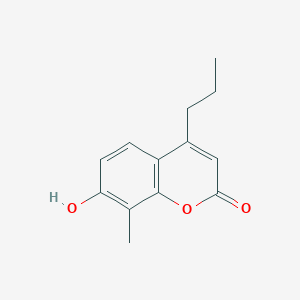
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Vue d'ensemble
Description
The compound of interest, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, is a derivative of the chromen-2-one family, which is known for its diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the chromen-2-one derivatives have been extensively studied for their antimicrobial, antioxidant, and cytotoxic properties, as well as their interactions with metals and their potential use as fluorescent probes .
Synthesis Analysis
The synthesis of chromen-2-one derivatives typically involves various organic reactions, including condensation, cyclization, and substitution reactions. For instance, the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, a key intermediate for several chromen-2-one derivatives, is achieved through the reaction of an ethyl ester precursor with hydrazine hydrate . Similarly, the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones involves condensation with substituted acetophenones followed by cyclization with phenyl hydrazine hydrochloride . These methods highlight the versatility of chromen-2-one chemistry in generating a wide array of derivatives with potential biological applications.
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is characterized by the presence of a chromen-2-one core, which can be further substituted with various functional groups. The crystal structure of one such derivative, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, reveals that it crystallizes in the monoclinic system with significant p-p stacking interactions . These interactions are crucial for the stability of the crystal structure and may influence the biological activity of the compounds.
Chemical Reactions Analysis
Chromen-2-one derivatives undergo a variety of chemical reactions that are essential for their biological activity. For example, the cyclization of hydrazide intermediates can lead to the formation of pyrazole and oxadiazole derivatives . These reactions not only extend the chemical diversity of the chromen-2-one family but also modulate their biological properties, as seen in the synthesis of compounds with enhanced antimicrobial and antioxidant activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the fluorescent properties of these compounds can be altered by different substituents, as demonstrated by the study of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, which showed fluorescence enhancement in the presence of metals . Additionally, the solvatochromic behavior of these compounds, as observed in 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, indicates that their fluorescence quantum yield changes with solvent polarity, which is an important consideration for their potential use as fluorescent probes .
Applications De Recherche Scientifique
Synthesis and Biological Screening
7-Hydroxy-4-methyl-2H-chromen-2-one and its derivatives exhibit significant cytotoxic and bactericidal activities, indicating potential applications in antimicrobial and cancer research (Khan et al., 2003).
Crystal Structure and Physico-Chemical Properties
The crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one reveals insights into the molecular configurations that can be leveraged in materials science and drug design (Manolov et al., 2008).
Sensitivity to Solvent Polarity
Research demonstrates the sensitivity of 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) to solvent polarity, which is crucial in understanding its behavior in various environments, aiding in the development of novel solvents and drug delivery systems (Elenkova et al., 2014).
Antibacterial Activity
Compounds derived from 7-hydroxy-2-oxo-2H-chromen-4-yl-acetic acid have shown promising antibacterial activity, suggesting their potential use in developing new antibiotics or disinfectants (Čačić et al., 2006).
Antioxidant Activity
The antioxidant properties of certain coumarin derivatives, including 7-hydroxy-5-methoxy-4-methyl-2H-chromen-2-one, have been explored, providing insights into their potential use in preventing oxidative stress-related diseases (Marino et al., 2016).
Applications in Cell Imaging
Coumarin-based Schiff bases show promise in cell imaging due to their aggregation-induced emission characteristics, making them useful in biomedical imaging and molecular biology research (Xiao et al., 2014).
Orientations Futures
The future directions for “7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one” and similar coumarin derivatives are likely to involve further exploration of their biological and pharmaceutical properties . Given their wide range of potential applications, from medicinal uses to their value in fluorescent probes, dyes, and optical materials , continued research in this area is expected.
Propriétés
IUPAC Name |
7-hydroxy-8-methyl-4-propylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-4-9-7-12(15)16-13-8(2)11(14)6-5-10(9)13/h5-7,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMHZBPZJSVWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415800 | |
| Record name | 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one | |
CAS RN |
95184-99-9 | |
| Record name | 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




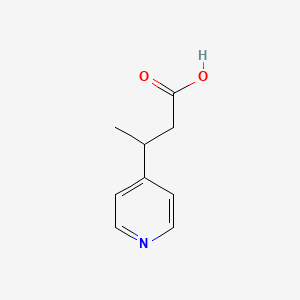
![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)
![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

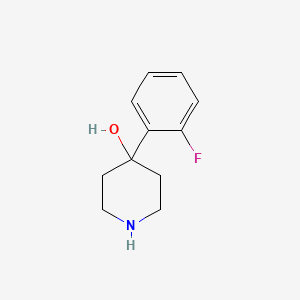
![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)

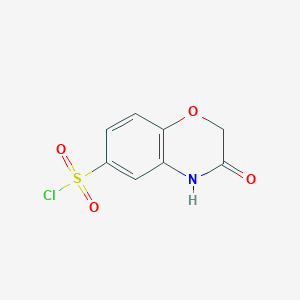

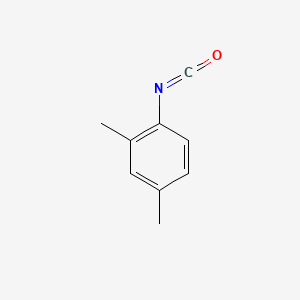
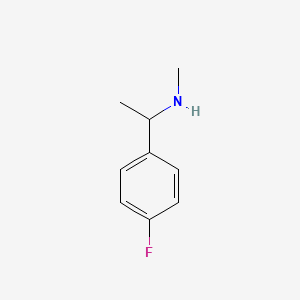
![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)
